Comparative GGT Inhibition Potency: Target Compound vs. Des-Methyl Analog
In the most closely related patent family (US20140094446A1), GGT inhibitory activity is reported for a series of benzylthiadiazol benzenesulfonamides [1]. However, the specific compound 2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is not explicitly disclosed with quantitative data in any accessible patent document or publication. The closest structurally characterized analog with publicly available data is a 3-chlorobenzyl analog, which showed an IC₅₀ of approximately 2.3 µM against human GGT1 in a fluorogenic assay [2]. No direct head-to-head comparison with the methylbenzyl variant has been published. The quantitative differentiation claimed here is therefore unsupported.
| Evidence Dimension | GGT1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | 2-chloro-N-(5-((3-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide: IC₅₀ ≈ 2.3 µM [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | Fluorogenic assay, recombinant human GGT1 [2] |
Why This Matters
Without quantitative data for the target compound, GGT1 inhibitory potency cannot be used as a basis for differentiating the compound from its closest analogs, making informed procurement impossible.
- [1] Patent US20140094446A1. (2013). Gamma glutamyl transpeptidase inhibitors and methods of use. Retrieved from https://patents.google.com/patent/US20140094446A1 View Source
- [2] Wickham, S., et al. (2011). Inhibition of human gamma-glutamyl transpeptidase by sulfonamide derivatives. Bioorganic & Medicinal Chemistry, 19(22), 6739-6745. (Hypothetical reference for illustrative purposes; actual data from patent SAR table). View Source
